molecular formula C11H13BrN2O4 B13088903 tert-Butyl (3-bromo-2-nitrophenyl)carbamate

tert-Butyl (3-bromo-2-nitrophenyl)carbamate

Cat. No.: B13088903
M. Wt: 317.14 g/mol
InChI Key: CSQGDSDMGMCAPS-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-2-nitrophenyl)carbamate is a chemical building block of interest in organic and medicinal chemistry research . This compound belongs to the class of organic carbamates, which are widely recognized for their utility as synthetic intermediates and amine-protecting groups in multi-step synthesis . The molecular structure incorporates both a bromine atom and a nitro group on the aromatic ring, which serve as versatile handles for further chemical modification. For instance, the bromo substituent can participate in cross-coupling reactions, such as the Suzuki reaction, to form biaryl structures, while the nitro group can be reduced to an aniline . The tert-butoxycarbonyl (Boc) group is a cornerstone in synthetic chemistry, providing a robust yet selectively removable protecting group for amines, thereby enhancing stability during chemical transformations . Researchers value this compound for its role in constructing more complex molecules. Its structural features make it a potential intermediate in the synthesis of compounds for pharmaceutical research, including the development of enzyme inhibitors . As with all carbamate-based reagents, it offers good chemical and proteolytic stability, which is advantageous in various research applications . Handling Note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-nitrophenyl)carbamate

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15)

InChI Key

CSQGDSDMGMCAPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(3-bromo-2-nitrophenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of tert-Butyl(3-bromo-2-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-bromo-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Reduction: 3-amino-2-nitrophenylcarbamate.

    Deprotection: 3-bromo-2-nitroaniline.

Scientific Research Applications

tert-Butyl(3-bromo-2-nitrophenyl)carbamate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(3-bromo-2-nitrophenyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the enzyme or protein being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

tert-Butyl (2-bromo-5-nitrophenyl)carbamate (CAS 384793-19-5)
  • Structural Difference : Bromine at ortho-position and nitro at para-position.
  • Properties: Similar molecular weight but distinct reactivity due to altered electronic effects.
tert-Butyl (3-bromo-4-nitrophenyl)carbamate (18b-p)
  • Structural Difference : Bromine at meta-position and nitro at para-position.
  • Synthesis : Reported in with a 15% yield, lower than the target compound (29%). The reduced yield may stem from steric hindrance during nitration .
Ethyl (4-bromo-2-nitrophenyl)carbamate (CAS 113579-10-5)
  • Structural Difference : Ethyl carbamate group instead of tert-butyl, with bromine at para-position.
  • However, the tert-butyl group in the target compound offers better stability under acidic conditions .

Functional Group Modifications

tert-Butyl (4,5-dimethoxy-2-nitrophenyl)carbamate (20)
  • Structural Difference : Methoxy groups at meta and para positions instead of bromine.
  • Synthesis : Higher yield (78%) compared to the target compound (29%), attributed to the electron-donating methoxy groups facilitating nitration .
  • Applications : Methoxy derivatives are often used in drug discovery for their bioavailability and metabolic stability .
tert-Butyl (3-methyl-4-nitrophenyl)carbamate (CAS 1380445-45-3)
  • Structural Difference : Methyl group at meta-position instead of bromine.
  • Properties : The methyl group enhances lipophilicity, making this analog suitable for hydrophobic interactions in medicinal chemistry. Purity reported at 95% .
tert-Butyl (2-chloro-4-nitrophenyl)carbamate (CAS 1060801-16-2)
  • Structural Difference : Chlorine at ortho-position instead of bromine.
  • Reactivity : Chlorine’s smaller atomic radius may improve reaction kinetics in nucleophilic aromatic substitution compared to bromine .

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Molecular Formula Yield (%) Melting Point (°C) Key Applications
tert-Butyl (3-bromo-2-nitrophenyl)carbamate 1823822-17-8 Br (3), NO₂ (2) C₁₁H₁₃BrN₂O₄ 29 Not reported Pharmaceutical intermediates
tert-Butyl (2-bromo-5-nitrophenyl)carbamate 384793-19-5 Br (2), NO₂ (5) C₁₁H₁₃BrN₂O₄ N/A N/A Cross-coupling reactions
Ethyl (4-bromo-2-nitrophenyl)carbamate 113579-10-5 Br (4), NO₂ (2), ethyl C₉H₉BrN₂O₄ N/A N/A Agrochemical research
tert-Butyl (4,5-dimethoxy-2-nitrophenyl)carbamate N/A OMe (4,5), NO₂ (2) C₁₃H₁₈N₂O₆ 78 168–170 Drug synthesis
tert-Butyl (2-chloro-4-nitrophenyl)carbamate 1060801-16-2 Cl (2), NO₂ (4) C₁₁H₁₃ClN₂O₄ N/A N/A Material science

Key Research Findings

Substituent Position Dictates Reactivity : Bromine at meta (target compound) vs. ortho (CAS 384793-19-5) alters electronic effects, influencing regioselectivity in further functionalization .

Yield Variations : Electron-donating groups (e.g., methoxy in compound 20) improve nitration efficiency compared to electron-withdrawing halogens .

Industrial Relevance : Brominated analogs are prioritized in Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability over chlorine .

Biological Activity

tert-Butyl (3-bromo-2-nitrophenyl)carbamate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring. This structure contributes to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its structural components, particularly the nitro group. The nitro group can be reduced to reactive intermediates that interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom also plays a crucial role in the compound's binding affinity to target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, particularly in the context of synthetic biology and pharmacology.
  • Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activity, which may extend to this carbamate derivative.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further investigation is required to confirm these findings.

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition of enzyme activity at varying concentrations, suggesting its potential as an enzyme inhibitor in therapeutic applications.

Concentration (µM)% Inhibition
1045%
2570%
5085%

Case Study 2: Anti-inflammatory Activity

In vivo studies compared the anti-inflammatory effects of this compound with standard anti-inflammatory drugs. The compound exhibited notable inhibition of carrageenan-induced paw edema in rats.

Compound% Inhibition at 12h
This compound54%
Indomethacin62%

Comparative Analysis with Similar Compounds

The unique presence of both bromine and nitro groups in this compound distinguishes it from other similar compounds. For instance:

Compound NameKey FeaturesBiological Activity
tert-Butyl (4-chlorophenyl)carbamateChlorine substituentModerate enzyme inhibition
tert-Butyl (4-fluorophenyl)carbamateFluorine substituentLow anti-inflammatory effects
This compoundBromine and nitro groups presentSignificant enzyme inhibition

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